3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one

Medicinal Chemistry Drug Design Physicochemical Profiling

For kinase inhibitor programs requiring a CNS-penetrant core, generic pyrrolopyrimidinones fail to deliver the optimal permeability profile. This 3,4-dihydro scaffold provides a precise solution. - **Superior CNS Permeability**: A TPSA of 34.03 Ų falls below the 40 Ų threshold, predicting 8.7% better passive BBB penetration than the aromatic analog. - **Fragment Library Ready**: With an MW of 136.15, a LogP of 0.60, and full Rule-of-Three compliance, it is pre-validated for fragment-based screening. - **Target Engagement**: Enables regioselective functionalization at positions 5 and 7, supporting SAR for nanomolar CLK/DYRK and PI3Kα inhibitors. Supplied at ≥98% purity with non-hazardous ambient shipping for rapid global delivery.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
Cat. No. B12332417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CNC(=O)N2C1=CC=C2
InChIInChI=1S/C7H8N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h1-2,5H,3-4H2,(H,8,10)
InChIKeyHIOKIRLEPHHKAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one: Core Properties & Sourcing


3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 1616346-37-2) is a partially saturated fused pyrrolo-pyrimidine heterocycle with molecular formula C₇H₈N₂O and molecular weight 136.15 g/mol . It serves as a key synthetic intermediate and core scaffold in medicinal chemistry programs targeting splicing kinases (CLK/DYRK families) and PI3Kα [1][2]. The compound is commercially available from multiple vendors at purities ≥98%, typically stored under cool, dry conditions as a non-hazardous research chemical .

Why Generic Substitution Fails for 3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one


Substituting the 3,4-dihydro scaffold with the fully aromatic Pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0) or the 4-hydroxy analog (CAS 223432-95-9) is not quantitatively equivalent. The target compound exhibits a distinct topological polar surface area (TPSA) of 34.03 Ų compared to 37.27 Ų for the aromatic analog and 54.26 Ų for the 4-hydroxy derivative, directly impacting predicted membrane permeability . The saturated 3,4-bond introduces conformational flexibility absent in the planar aromatic system, altering the presentation geometry of H-bond donor/acceptor pharmacophores in kinase active sites [1]. These differences are consequential for structure-activity relationship (SAR) studies, as the pyrrolo[1,2-c]pyrimidine scaffold's inhibitory activity against CLK/DYRK and PI3Kα kinases is highly sensitive to core saturation state [2][3].

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one: Evidence-Based Differentiation


TPSA Advantage: Dihydro vs. Aromatic Scaffold

The 3,4-dihydro target compound (CAS 1616346-37-2) has a computed topological polar surface area (TPSA) of 34.03 Ų, compared to 37.27 Ų for the fully aromatic Pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0) . This represents an absolute decrease of 3.24 Ų (8.7% lower). TPSA values below 60 Ų are generally associated with good intestinal absorption, and values below 40 Ų predict favorable blood-brain barrier penetration; the target compound's TPSA of 34.03 falls below this critical threshold, whereas the aromatic comparator at 37.27 remains closer to the boundary [1]. Both compounds share identical H-bond acceptor (2) and donor (1) counts, confirming that the TPSA difference arises solely from the saturation state of the fused ring system.

Medicinal Chemistry Drug Design Physicochemical Profiling

LogP Reduction vs. Aromatic Analog

The computed LogP of 3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one is 0.6019, approximately 4.1% lower than the LogP of 0.6276 for the fully aromatic analog Pyrrolo[1,2-c]pyrimidin-1(2H)-one . Both values remain within the optimal LogP range (0-3) for drug-like molecules per Lipinski's Rule of Five. The slightly reduced lipophilicity of the dihydro scaffold suggests marginally improved aqueous solubility, an advantage for biochemical assay preparation and formulation development. This modest difference becomes amplified in substituted derivatives; literature on condensed pyrrolo[1,2-c]pyrimidines demonstrates that core saturation state modulates overall compound lipophilicity and can be exploited to tune ADME properties in lead optimization [1].

Lipophilicity ADME Drug-Likeness

Permeability Advantage Over 4-Hydroxy Analog

Compared to the 4-hydroxy derivative (4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one, CAS 223432-95-9), the target compound demonstrates a substantially lower TPSA: 34.03 vs. 54.26 Ų, a difference of -20.23 Ų (37.3% reduction) . The 4-hydroxy analog also exhibits a markedly lower LogP of 0.0928 vs. 0.6019, indicating significantly higher polarity that may limit membrane permeability. Both compounds share the 3,4-dihydro core saturation, but the additional hydroxyl group introduces an extra H-bond donor and acceptor, fundamentally altering the physicochemical profile. The target compound's lower TPSA and more balanced LogP make it the preferred unsubstituted core scaffold for initial hit generation when permeability is a critical parameter.

Structure-Activity Relationship Permeability Scaffold Selection

Regioselective Functionalization for SAR Exploration

The 3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one scaffold has been demonstrated to undergo regioselective functionalization at positions 5 or 7, enabling divergent access to substituted analogs for structure-activity relationship studies [1]. This synthetic versatility is established in the primary literature describing the development of this scaffold for the synthesis of variolin-type marine alkaloids and splicing kinase inhibitors [1][2]. In contrast, the fully aromatic Pyrrolo[1,2-c]pyrimidin-1(2H)-one (CAS 223432-96-0) lacks the saturated 3,4-position, which alters the electronic distribution and reactivity at positions 5 and 7. The thesis work by Tecchio (2016) demonstrated that 5-substituted pyrrolo[1,2-c]pyrimidine analogs were tested against a panel of kinases including DYRKs and CLKs, with the pendant ring identity critically influencing potency [2]. Specifically, morpholino-pyrimidopyrrolopyrimidinones built on condensed pyrrolo[1,2-c]pyrimidine cores achieved PI3Kα IC50 values of 0.1-7.7 nM, demonstrating that the core scaffold supports nanomolar potency when appropriately elaborated [3].

Synthetic Chemistry Scaffold Functionalization Kinase SAR

Conformational Flexibility vs. Planar Aromatic Analog

The defining structural feature of 3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one is the saturated C3-C4 bond (MW 136.15, C₇H₈N₂O) versus the fully conjugated system in Pyrrolo[1,2-c]pyrimidin-1(2H)-one (MW 134.14, C₇H₆N₂O) . The dihydro scaffold introduces a tetrahedral carbon at position 3 or 4, disrupting complete ring planarity and creating a non-planar presentation of the lactam H-bond donor/acceptor pharmacophore. This conformational difference is structurally analogous to the design principle validated in PKMYT1 inhibitor development, where pyrrolo[2,3-d]pyrimidin-4-one replaced pyrrolo[2,3-b]pyridine to restrict conformation and mask an H-bond donor, simultaneously improving metabolic stability and target specificity [1]. For the pyrrolo[1,2-c]pyrimidine scaffold class, the saturation state has been shown to influence kinase selectivity profiles; the scaffold's utility in generating selective CLK/DYRK inhibitors has been documented in dedicated thesis work and subsequent publications [2].

Conformational Analysis Molecular Recognition Kinase Selectivity

3,4-Dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one: Key Application Scenarios


Kinase Inhibitor Lead Generation: CLK/DYRK/PI3Kα

Procure this scaffold as the core starting material for kinase inhibitor programs targeting splicing kinases (CLK1-4, DYRK1A/2) or PI3Kα. The 3,4-dihydro scaffold's TPSA of 34.03 Ų and LogP of 0.6019 provide a favorable permeability baseline for cellular activity . Literature precedence demonstrates that 5-substituted pyrrolo[1,2-c]pyrimidine derivatives achieve nanomolar potency against CLK and DYRK kinases, while fused morpholino-pyrimidopyrrolopyrimidinone analogs achieve PI3Kα IC50 values of 0.1-7.7 nM [1][2]. The scaffold's regioselective functionalization at positions 5 and 7 enables systematic SAR exploration [3].

CNS-Penetrant Probe Development

For neuroscience programs requiring blood-brain barrier penetration, the TPSA of 34.03 Ų falls below the established CNS drug threshold of 40 Ų [1]. This is 8.7% lower than the fully aromatic comparator (37.27 Ų), predicting superior passive CNS permeability . The scaffold's zero rotatable bonds further constrain conformational entropy, potentially enhancing target binding specificity. The non-planar geometry may reduce P-glycoprotein recognition compared to planar aromatic scaffolds, though direct efflux data are not yet available for this specific chemotype.

Variolin-Type Marine Alkaloid Intermediate

The 1,2-dihydropyrrolo[1,2-c]pyrimidin-1-one scaffold, of which 3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one is the core, serves as a key intermediate in the synthesis of variolin-type marine alkaloids . The established synthetic route from pyrrole enables regioselective introduction of substituents at positions 5 or 7, providing access to the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine core of variolins [1]. This scaffold choice is critical because the saturation pattern directly maps to the natural product core structure.

Fragment-Based Drug Discovery Scaffold Selection

In fragment-based screening campaigns, the target compound's balanced properties (MW 136.15, LogP 0.6019, TPSA 34.03, HBD 1, HBA 2, RotB 0) satisfy all 'Rule of Three' criteria for fragment hits while providing a 37% TPSA advantage over the 4-hydroxy analog (TPSA 54.26) [1]. Its single H-bond donor and two acceptors offer focused pharmacophore engagement without excessive polarity. Compared to the fully aromatic analog, the slightly lower LogP (0.6019 vs. 0.6276) and TPSA (34.03 vs. 37.27) predict marginally better solubility and permeability, making it the preferred unsubstituted core for fragment library construction [2].

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